[1-(4-Bromophenyl)cyclohexyl]methanamine [1-(4-Bromophenyl)cyclohexyl]methanamine
Brand Name: Vulcanchem
CAS No.: 626603-32-5
VCID: VC2550177
InChI: InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
SMILES: C1CCC(CC1)(CN)C2=CC=C(C=C2)Br
Molecular Formula: C13H18BrN
Molecular Weight: 268.19 g/mol

[1-(4-Bromophenyl)cyclohexyl]methanamine

CAS No.: 626603-32-5

Cat. No.: VC2550177

Molecular Formula: C13H18BrN

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Bromophenyl)cyclohexyl]methanamine - 626603-32-5

Specification

CAS No. 626603-32-5
Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
IUPAC Name [1-(4-bromophenyl)cyclohexyl]methanamine
Standard InChI InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Standard InChI Key XOCCINPANIDWBO-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CN)C2=CC=C(C=C2)Br
Canonical SMILES C1CCC(CC1)(CN)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Structural Features

[1-(4-Bromophenyl)cyclohexyl]methanamine consists of three main components arranged around a central carbon atom:

  • A cyclohexyl ring serving as the central scaffold

  • A 4-bromophenyl group attached to one carbon of the cyclohexyl ring

  • A methanamine (CH2NH2) group connected to the same carbon of the cyclohexyl ring

This arrangement creates a tertiary carbon center at the junction of these three structural elements, which has important implications for the compound's stereochemistry and reactivity.

Physical and Chemical Properties

The compound's physical and chemical properties are directly influenced by its structural features:

PropertyValue
CAS Number626603-32-5
Molecular FormulaC13H18BrN
Molecular WeightApproximately 268 g/mol
Hydrogen Bond Acceptor Count1
Topological Polar Surface Area26 Ų
Heavy Atom Count15

Synthesis and Preparation Methods

From 4-Bromobenzyl Derivatives

A logical synthetic approach could involve the reaction of 4-bromobenzyl halide with cyclohexylamine under controlled conditions, similar to the synthesis described for the chloro analog. The reaction would likely proceed as follows:

  • Nucleophilic substitution between 4-bromobenzyl chloride and cyclohexylamine

  • Use of a suitable solvent such as dichloromethane

  • Addition of a base like sodium hydroxide to facilitate the reaction

  • Purification through column chromatography

Alternative Approach via Grignard Reaction

Another potential synthetic route could involve:

  • Formation of a Grignard reagent from 4-bromobromobenzene

  • Reaction with cyclohexanone to form a tertiary alcohol

  • Conversion of the hydroxyl group to a leaving group

  • Displacement with azide followed by reduction to form the amine

Chemical Reactions

Reactions Involving the Amine Group

The primary amine functionality in [1-(4-Bromophenyl)cyclohexyl]methanamine can participate in numerous reactions:

Nucleophilic Substitutions

The amine group can undergo various nucleophilic substitution reactions:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation with alkyl halides to form secondary and tertiary amines

  • Reductive amination with aldehydes or ketones

Condensation Reactions

The primary amine can participate in condensation reactions with carbonyl compounds:

  • Formation of imines (Schiff bases) through reaction with aldehydes or ketones

  • Urea formation through reaction with isocyanates

  • Carbamate formation with chloroformates

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring serves as a valuable handle for further functionalization:

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is particularly valuable for transition metal-catalyzed transformations:

  • Suzuki coupling with boronic acids to form biaryl compounds

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Buchwald-Hartwig amination to introduce amine groups

Nucleophilic Aromatic Substitution

Under appropriate conditions, especially with strong nucleophiles, the bromine might be susceptible to nucleophilic displacement.

Applications in Scientific Research

Medicinal Chemistry and Drug Discovery

Based on its structural features, [1-(4-Bromophenyl)cyclohexyl]methanamine holds significant potential in medicinal chemistry:

  • As a scaffold for the development of bioactive compounds

  • In structure-activity relationship (SAR) studies

  • As an intermediate in the synthesis of potential therapeutic agents

The versatility of this compound as a small molecule scaffold makes it particularly valuable in the early stages of drug discovery .

Organic Synthesis

In synthetic organic chemistry, this compound may serve as:

  • A building block for more complex molecules

  • A precursor for heterocyclic compounds of interest

  • A starting material for the preparation of functionalized cyclohexyl derivatives

Materials Science

Potential applications in materials science might include:

  • Development of specialty polymers

  • Precursor for compounds with interesting photophysical properties

  • Component in the synthesis of materials with specific electronic or optical characteristics

Biological Activity

Structure-Activity Relationship Considerations

The specific substitution pattern with bromine at the para position of the phenyl ring may confer unique biological properties compared to other halogen substitutions:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Specific electronic distribution that may influence receptor binding

  • Potential participation in halogen bonding with biological targets

Comparison with Similar Compounds

Comparison with Halogen Analogs

Table: Comparison of [1-(4-Bromophenyl)cyclohexyl]methanamine with Related Halogenated Analogs

CompoundKey DifferencesPotential Impact on Properties
[1-(4-Chlorophenyl)cyclohexyl]methanamineChlorine vs. BromineSmaller atomic radius, different electronegativity, potentially different biological activity
[1-(4-Fluorophenyl)cyclohexyl]methanamineFluorine vs. BromineHigher electronegativity, stronger C-F bond, different metabolic stability
[1-(4-Iodophenyl)cyclohexyl]methanamineIodine vs. BromineLarger atomic radius, more polarizable, potentially more reactive in coupling reactions

The uniqueness of [1-(4-Bromophenyl)cyclohexyl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Influence of the Halogen Substitution

The bromine substituent provides certain advantages compared to other halogens:

  • Intermediate size between chlorine and iodine

  • Moderate electronegativity

  • Effective participation in metal-catalyzed cross-coupling reactions

  • Good leaving group properties in certain reactions

These characteristics make the bromo analog particularly valuable in certain synthetic applications and may confer unique biological activities.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for [1-(4-Bromophenyl)cyclohexyl]methanamine is limited in the available literature, its structural features suggest characteristic spectroscopic patterns:

Nuclear Magnetic Resonance (NMR)

In proton NMR (¹H NMR), the compound would likely show:

  • Signals for the aromatic protons of the 4-bromophenyl group (typically δ 7.0-7.5 ppm)

  • Complex multiplets for the cyclohexyl protons (δ 1.0-2.0 ppm)

  • Signals for the methylene protons adjacent to the amine (δ 2.5-3.0 ppm)

  • A broad signal for the NH₂ protons (δ 1.0-2.0 ppm, variable)

Carbon-13 NMR (¹³C NMR) would reveal:

  • Signals for the aromatic carbons (δ 120-140 ppm)

  • The carbon bearing the bromine atom (δ 120-130 ppm)

  • The cyclohexyl carbons (δ 20-45 ppm)

  • The methylene carbon adjacent to the amine (δ 40-50 ppm)

Mass Spectrometry

Mass spectrometry would show characteristic isotope patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance), resulting in M and M+2 peaks of similar intensity.

Current Research and Future Directions

Emerging Applications

Recent developments suggest several promising directions for research involving [1-(4-Bromophenyl)cyclohexyl]methanamine:

  • Exploration as a building block for compounds targeting specific biological receptors

  • Development of novel synthetic methodologies utilizing its reactive functional groups

  • Investigation of structure-activity relationships in various biological systems

Challenges and Opportunities

The research landscape for this compound presents both challenges and opportunities:

  • Limited published data specifically on this compound necessitates more fundamental research

  • The versatile structure offers opportunities for diverse applications

  • Modern synthetic methods can facilitate more efficient preparation and derivatization

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